molecular formula C13H7ClN4O6S B11098423 N-(4-chloro-2-nitrophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

N-(4-chloro-2-nitrophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11098423
M. Wt: 382.74 g/mol
InChI Key: QMQDPKDZZNQQHL-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring substituted with nitro and chloro groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting with the nitration of aniline derivatives. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro and chloro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Shares similar functional groups but lacks the benzisothiazole ring.

    5-Chloro-2-nitroaniline: Similar structure but different position of the chloro group.

    3-Nitroaniline: Lacks the chloro group and benzisothiazole ring.

Uniqueness

3-(4-Chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to the presence of both nitro and chloro groups on a benzisothiazole ring, which imparts distinct chemical and biological properties. This combination of functional groups and ring structure makes it a versatile compound in various applications .

Properties

Molecular Formula

C13H7ClN4O6S

Molecular Weight

382.74 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H7ClN4O6S/c14-7-1-4-10(11(5-7)18(21)22)15-13-9-3-2-8(17(19)20)6-12(9)25(23,24)16-13/h1-6H,(H,15,16)

InChI Key

QMQDPKDZZNQQHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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